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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 tartrate is a novel, orally bioavailable small molecule that functions as a multi-

targeted kinase inhibitor, demonstrating potential antiangiogenic and antineoplastic activities.[1]

Its mechanism of action involves the selective inhibition of several key kinases implicated in

tumor growth, proliferation, and angiogenesis, including Aurora A kinase, vascular endothelial

growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Src kinase.

[2][3] This dual targeting of both cell proliferation and tumor blood supply provides a strong

rationale for its investigation as a therapeutic agent in various human cancers.[2]

Mechanism of Action
ENMD-2076 exerts its antitumor effects through the inhibition of multiple critical signaling

pathways. Primarily, it is a potent and selective inhibitor of Aurora A kinase, a key regulator of

mitosis.[1][2] Overexpression of Aurora A is common in many cancers and is associated with

genetic instability and tumor progression.[2] By inhibiting Aurora A, ENMD-2076 disrupts the

mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][5]

In addition to its effects on cell division, ENMD-2076 targets key tyrosine kinases involved in

angiogenesis, the process of new blood vessel formation that is essential for tumor growth and

metastasis.[3][6] The compound effectively inhibits VEGFR2 (KDR), a primary mediator of

VEGF-driven angiogenesis.[4][7] It also shows activity against FGFR1 and FGFR2, which are

involved in tumor angiogenesis and cell survival.[7] Furthermore, ENMD-2076 inhibits the Src

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1671335?utm_src=pdf-interest
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/aurora-a-kinase-tyrosine-kinase-inhibitor-enmd-2076
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/aurora-a-kinase-tyrosine-kinase-inhibitor-enmd-2076
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://www.selleckchem.com/products/enmd-2076.html
https://aacrjournals.org/clincancerres/article/19/1/291/77795/Predictive-Biomarkers-of-Sensitivity-to-the-Aurora
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://www.selleckchem.com/products/enmd-2076.html
https://www.medchemexpress.com/enmd-2076.html
https://www.medchemexpress.com/enmd-2076.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


kinase, which plays a role in various cellular processes including proliferation, survival, and

migration.[7][8]

The combined anti-proliferative and anti-angiogenic activity of ENMD-2076 makes it a

promising candidate for cancer therapy, with preclinical studies demonstrating its efficacy in a

wide range of solid and hematopoietic tumor models.[3]

Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Target Kinase IC50 (nM)

Aurora A 1.86 - 14

Aurora B 350

Flt3 1.86 - 3

KDR/VEGFR2 7 - 58.2

Flt4/VEGFR3 15.9

FGFR1 92.7 - 93

FGFR2 70.8

Src 23 - 56.4

PDGFRα 56.4

c-Kit 120

Data compiled from multiple sources.[4][7][8][9][10]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)

Wide range of solid tumor and

hematopoietic cancer cell lines
Various 0.025 - 0.7

Human leukemia cell lines (10

lines)
Leukemia 0.025 - 0.53

Myeloma cell lines (IM9, ARH-

77, U266, RPMI 8226, MM.1S,

MM.1R, NCI-H929)

Multiple Myeloma 2.99 - 7.06

Data compiled from multiple sources.[3][4][7][11]

Table 3: Summary of Phase I and II Clinical Trial Data for ENMD-2076
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Cancer Type Phase
Recommended
Dose

Key Efficacy
Results

Common
Adverse
Events

Advanced Solid

Tumors
I

160 mg/m² orally

once daily

2 partial

responses in

platinum-

refractory/resista

nt ovarian cancer

Hypertension,

nausea/vomiting,

fatigue

Relapsed/Refract

ory Acute

Myeloid

Leukemia (AML)

or Chronic

Myelomonocytic

Leukemia

(CMML)

I
225 mg orally

once daily

1 CRi, 3 MLFS

with HI-P, 5 with

reduced marrow

blasts

Fatigue,

diarrhea,

dysphonia,

dyspnea,

hypertension,

constipation,

abdominal pain

Platinum-

Resistant

Ovarian Cancer

II Not specified
6-month PFS

rate of 22%

Fatigue,

hypertension,

diarrhea

Triple-Negative

Breast Cancer

(TNBC)

II
250 mg orally

once daily

6-month CBR of

16.7% (2 partial

responses)

Hypertension,

fatigue, diarrhea,

nausea

Ovarian Clear

Cell Carcinoma

(OCCC)

II

275 mg orally

once daily (BSA

≥ 1.65 m²), 250

mg (BSA < 1.65

m²)

3 partial

responses, 26

stable disease;

6-month PFS

rate of 22%

Hypertension,

proteinuria,

diarrhea

Advanced

Fibrolamellar

Carcinoma (FLC)

II
Based on body

surface area

1 partial

response, 20

stable disease

Hypertension

CRi: Complete Remission with incomplete count recovery; MLFS: Morphologic Leukemia-Free

State; HI-P: Major Hematologic Improvement in Platelets; PFS: Progression-Free Survival;
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CBR: Clinical Benefit Rate. Data compiled from multiple sources.[10][12][13][14][15][16][17]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of ENMD-2076 against a panel of recombinant human kinases was

determined using the SelectScreen® kinase profiling service. The assays were performed at an

ATP concentration at or near the Km for each respective enzyme. For kinases where significant

inhibition was observed at a screening concentration of 1 µmol/L, full 10-point dose-response

curves were generated to determine the IC50 values.[2]

Cell Proliferation Assay (Sulforhodamine B Assay):

Adherent tumor cell lines were plated at a density of 500 cells per well in 96-well plates.

Cells were incubated with nine different concentrations of ENMD-2076, ranging from 0.3

nmol/L to 125 µmol/L, for 96 hours.

For non-adherent leukemia cell lines, 5,000 cells per well were plated.

Cellular proliferation was measured using the sulforhodamine B (SRB) assay, a method that

relies on the ability of SRB to bind to protein components of cells.[2]

In Vivo Tumor Xenograft Studies:

Cancer cells (2 x 10⁶ to 30 x 10⁶) were mixed with Matrigel and injected subcutaneously into

NCr nude or CB.17 SCID mice.

Tumors were allowed to grow to a specified size (approximately 500–750 mm³).

Mice were then treated with a single oral dose of ENMD-2076 in water.

Tumor growth was monitored and compared to vehicle-treated control groups to determine

tumor growth inhibition (TGI), partial regression (PR), or complete regression (CR).[2]
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Pharmacodynamic Studies in Vivo:

To assess the effect of ENMD-2076 on target kinase activity in vivo, subcutaneous xenografts

of cancer cell lines expressing the target kinases were established in mice. Following tumor

growth to an appropriate size, a single oral dose of ENMD-2076 was administered. At various

time points post-treatment, tumors were harvested, and the phosphorylation status of target

kinases such as Aurora A, Flt3, VEGFR2/KDR, and FGFR1/2 was analyzed by Western blotting

or immunohistochemistry to determine the extent and duration of target inhibition.[2][3]
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Click to download full resolution via product page

Caption: Mechanism of action of ENMD-2076 targeting key kinases in cancer.
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Caption: In vivo xenograft model experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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